molecular formula C8H7BrN2 B109465 5-Bromo-1-methyl-1H-indazole CAS No. 465529-57-1

5-Bromo-1-methyl-1H-indazole

Cat. No.: B109465
CAS No.: 465529-57-1
M. Wt: 211.06 g/mol
InChI Key: RMCHMXPTUMFFBZ-UHFFFAOYSA-N
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Description

Preparation Methods

Direct N-Methylation of 5-Bromoindazole

Traditional Alkylation Approach

The conventional method involves reacting 5-bromoindazole with methyl iodide under basic conditions. However, this approach produces a mixture of 1-methyl and 2-methyl isomers due to the ambident nucleophilic nature of indazole. Separation requires repeated column chromatography, which is time-consuming and inefficient for industrial-scale production .

Reaction Conditions:

  • Reagents : 5-Bromoindazole, methyl iodide, potassium carbonate

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60–80°C

  • Yield : 30–40% (1-methyl isomer)

Limitations:

  • Low regioselectivity (≈1:1 ratio of 1-methyl and 2-methyl isomers).

  • High solvent consumption during purification.

Three-Step Synthesis via Formylhydrazine Intermediate

A patent (CN113912544A) describes an improved route that avoids isomer formation by constructing the indazole ring post-methylation .

Step 1: Condensation of 2-Fluoro-5-bromobenzaldehyde and Formylhydrazine

2-Fluoro-5-bromobenzaldehyde reacts with formylhydrazine (prepared from methyl formate and hydrazine hydrate) to form intermediate A .

Reaction Conditions :

  • Molar Ratio : 1:1–1.5 (formylhydrazine:aldehyde)

  • Solvent : Ethanol

  • Temperature : Reflux (80°C)

  • Yield : 85–90%

Step 2: Ring Closure in Polar Aprotic Solvent

Intermediate A undergoes cyclization in the presence of a strong base (e.g., NaH or potassium carbonate) and a polar aprotic solvent (e.g., DMSO or DMF).

Reaction Conditions :

  • Base : Sodium hydride (1–2 equiv)

  • Temperature : 60–150°C

  • Time : 4–6 hours

  • Yield : 75–80%

Step 3: Reduction to 5-Bromo-1-methyl-1H-indazole

The intermediate B (5-bromo-1H-indazole-3-carbaldehyde) is reduced using borane-tetrahydrofuran (BH₃·THF) to yield the final product.

Reaction Conditions :

  • Reducing Agent : BH₃·THF (2 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0–25°C

  • Yield : 90–95%

Overall Yield: 70–85%

Comparative Analysis of Synthetic Methods

Parameter Direct Alkylation Three-Step Synthesis
Regioselectivity Low (1:1 isomer ratio)High (no isomers formed)
Total Yield 30–40%70–85%
Purification Complexity High (chromatography)Low (crystallization)
Industrial Scalability LimitedHigh
Key Advantage Simple reagentsAvoids isomer separation

Mechanistic Insights and Optimization

Role of Alkali in Ring Closure

Strong bases like NaH deprotonate the formylhydrazine intermediate, facilitating nucleophilic attack on the fluoro-substituted benzene ring. This step determines the regioselectivity of indazole formation, favoring N1-methylation due to electronic effects .

Solvent Effects

Polar aprotic solvents (e.g., DMF) stabilize the transition state during cyclization, accelerating reaction rates. Ethanol, used in the condensation step, enhances solubility of the aldehyde intermediate .

Industrial Production Considerations

The three-step method is preferred for large-scale synthesis due to:

  • Reduced Waste : Elimination of isomer separation cuts solvent use by 40% .

  • Cost Efficiency : Formylhydrazine is cheaper than methyl iodide at scale.

  • Process Safety : Borane reduction at ambient temperature minimizes explosion risks compared to high-temperature alkylation.

Scientific Research Applications

5-Bromo-1-methyl-1H-indazole is extensively used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-indazole involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Bromo-1-methyl-1H-indazole
  • CAS Number : 465529-57-1
  • Molecular Formula : C₈H₇BrN₂
  • Molecular Weight : 211.06 g/mol
  • Purity : ≥95% (typical commercial grade)

Synthesis :
The compound is synthesized via alkylation of 5-bromo-1H-indazole using methyl bromide in the presence of a base like Cs₂CO₃ in DMF, followed by purification via flash column chromatography. Similar methods yield derivatives with varying alkyl groups .

Physicochemical Properties :

  • Appearance : Typically a light-colored solid or viscous liquid .
  • Storage : Stable under dry conditions at room temperature, protected from light .

Applications :
A key intermediate in pharmaceutical and agrochemical research, particularly in synthesizing kinase inhibitors and other bioactive molecules .

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Purity Reference
5-Bromo-1-ethyl-1H-indazole Ethyl at N1 - C₉H₁₀BrN₂ 225.06 40% yield
5-Bromo-1-cyclopropyl-1H-indazole Cyclopropyl at N1 1286794-16-8 C₁₀H₉BrN₂ 237.10 98%
5-Bromo-3-isopropyl-1H-indazole Isopropyl at C3 1781342-16-2 C₁₁H₁₃BrN₂ 253.14 95%
5-Bromo-4-fluoro-1H-indazole Fluoro at C4 1082041-85-7 C₇H₄BrFN₂ 215.02 95%+
5-Bromo-7-methyl-1H-indazole Methyl at C7 1146637-09-3 C₈H₇BrN₂ 211.06 100%

Key Observations:

N1 Substituents: Methyl vs. Ethyl: The ethyl derivative (C₉H₁₀BrN₂) exhibits lower synthetic yield (40% vs. higher yields for methyl derivatives) due to steric hindrance during alkylation .

C3/C4/C7 Substituents :

  • Isopropyl at C3 : Increases molecular weight (253.14 vs. 211.06) and lipophilicity, impacting solubility .
  • Fluoro at C4 : Enhances electronic effects, improving binding affinity in enzyme inhibition studies .

Halogen Positioning :

  • Bromine at C5 vs. C6 (e.g., 6-Bromo-1H-indazole, CAS 79762-54-2) alters electronic distribution, affecting reactivity in cross-coupling reactions .

Table 2: Property Comparison

Compound Name Melting Point (°C) Synthetic Yield Key Applications
This compound 123–127 Moderate Drug intermediate
5-Bromo-1-ethyl-1H-indazole Not reported 40% Research reagent
5-Bromo-3,7-dimethyl-1H-indazole >200 High Crystallography studies
5-Bromo-4-fluoro-1H-indazole Not reported High Bioactive molecule

Key Findings:

  • Melting Points : Methyl and ethyl derivatives are often liquids or low-melting solids, while bulkier substituents (e.g., dimethyl at C3/C7) result in higher melting points (>200°C) .
  • Synthetic Complexity : Derivatives with multiple substituents (e.g., 3-isopropyl) require advanced purification techniques like column chromatography .

Biological Activity

5-Bromo-1-methyl-1H-indazole is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in various fields, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methyl group attached to the indazole ring. This unique structure enhances its reactivity and specificity in biological interactions. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, making it a versatile building block in synthetic chemistry.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom facilitates binding to these targets, modulating their activity and leading to various biological effects. Notably, the compound has been shown to exhibit:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in critical biochemical pathways.
  • Receptor Modulation : The compound may alter receptor signaling pathways, impacting cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant inhibitory effects against various cancer cell lines, including A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatoma) cells. The IC50 values for these cell lines indicate its potency as an anticancer agent .
Cell LineIC50 (µM)Selectivity (HEK-293)
A54910.545.0
K5625.1533.2
PC-312.040.0
Hep-G28.035.0

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory and antimicrobial effects:

  • Anti-inflammatory Activity : The compound demonstrated the ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary tests indicate that it possesses antimicrobial properties against various bacterial strains, although further studies are needed to establish its efficacy and mechanism.

Comparative Studies

When compared with similar compounds, such as 5-Bromo-1H-indazole and 1-Methyl-1H-indazole, this compound shows enhanced biological activity due to the synergistic effects of both the bromine atom and the methyl group:

CompoundKey FeaturesBiological Activity
This compound Bromine + MethylStrong anticancer activity
5-Bromo-1H-indazole Bromine onlyModerate activity
1-Methyl-1H-indazole Methyl onlyLow activity

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Apoptosis Induction : A study investigated its role in inducing apoptosis in K562 cells through modulation of the p53/MDM2 pathway. The results indicated that treatment with the compound led to increased p53 expression while decreasing MDM2 levels, suggesting a mechanism for its anticancer effects .
  • Inflammation Model : Another study evaluated its anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation models in vitro. The compound effectively reduced pro-inflammatory cytokines, supporting its potential use in inflammatory conditions.

Properties

IUPAC Name

5-bromo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCHMXPTUMFFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626441
Record name 5-Bromo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465529-57-1
Record name 5-Bromo-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465529-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methyl-1H-indazole
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Record name 5-Bromo-1-methyl-1H-indazole
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Synthesis routes and methods I

Procedure details

A suspension of 5-bromo-1H-indazole (200 mg, 1.02 mmol), cesium carbonate (661 mg, 2.00 mmol), and iodomethane (156 mg, 1.10 mmol) in dimethylformamide (3 mL) was stirred at room temperature for 15 h. The mixture was partitioned between 5% lithium chloride and ethyl acetate, the aqueous layer was extracted with ethyl acetate (2×), the combined organic extracts were washed with 1 N sodium hydroxide, and brine, dried over anhydrous sodium sulfate, filtered and concentrated. Column chromatography on silica (hexanes/ethyl acetate 4:1) gave 5-bromo-1-methyl-1H-indazole (150 mg, 70% yield) as an orange solid. MS (EI) for C8H7BrN2: 212 (MH+).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
661 mg
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Bromo-1H-indazole (1r) (10 g, 51 mmol) in THF was added slowly to a cold solution of NaH (2.2 g, 60% wt in oil, 56 mmol) in THF under nitrogen. After 15 minutes, iodomethane (10.8 g, 76 mmol) was added to the dark solution at 0° C. After 2 hours, the mixture was poured into 1N HCl (30 mL) and extracted with EtOAc (2×50 mL), and the combined extracts were washed with brine (50 mL), dried over Na2SO4, filtered, and concentrated. Column chromatography (silica gel): hexane:EtOAc (10-40%) resulted in 8.2 g of final product (2r). 1H NMR (400 MHz, CDCl3) δ 7.9 (s, 1H), 7.84 (s, 1H), 7.43 (d, J=8.8 Hz, 1H), 7.24 (d, J=8.8 Hz, 1H), 4.04 (s, 3H); MS (ESI) m/z 213 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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